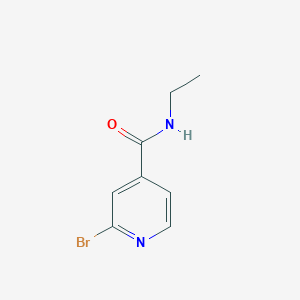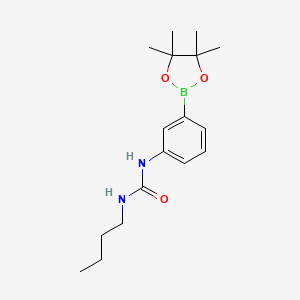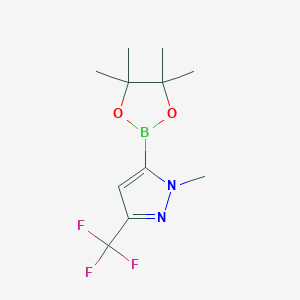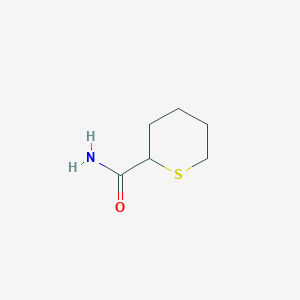
Thiane-2-carboxamide
Vue d'ensemble
Description
Thiane-2-carboxamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of Thiane-2-carboxamide can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR .
Chemical Reactions Analysis
Thiane-2-carboxamide, like other carboxamide derivatives, can participate in various chemical reactions. For instance, thiazole carboxamide derivatives have been shown to have potent inhibitory activities against COX enzymes .
Applications De Recherche Scientifique
Antitumor Activity
- Src/Abl Kinase Inhibition : Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, related to Thiane-2-carboxamide, have shown potent inhibition of Src/Abl kinases. These compounds exhibit significant antiproliferative activity against various tumor cell lines and demonstrate oral activity in preclinical leukemia models, suggesting their potential in oncology (Lombardo et al., 2004).
Stem Cell Research
- Improving Stem Cell Generation : N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a compound structurally related to Thiane-2-carboxamide, has been identified as an enhancer in the generation of human induced pluripotent stem cells from fibroblasts. This highlights its importance in stem cell research and potential regenerative medicine applications (Ries et al., 2013).
Antimicrobial Activity
- Metal Complexes with Antimicrobial Properties : Carboxamide derivatives from Thiane-2-carboxamide were used to synthesize metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) that exhibit enhanced antimicrobial activity compared to the parent ligands against various bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Sumrra et al., 2016).
Chemical Synthesis and Material Science
- Ortho-Alkylation Catalysis : Research has demonstrated the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation, a process relevant for synthesizing complex organic molecules. This showcases the role of carboxamide compounds in facilitating new chemical synthesis pathways (Fruchey et al., 2014).
- Polymer Synthesis : Thianthrene-based polyamides, which can be synthesized from carboxamides, display good solubility and thermal stability, making them valuable for material science applications (Johnson & Mathias, 1995).
Antiviral and Antifungal Research
- Thiazole Nucleosides with Antiviral Properties : Thiazole carboxamides were utilized in the synthesis of nucleosides with significant antiviral activity against various viruses, highlighting their potential in antiviral drug development (Srivastava et al., 1977).
- Fungicide Activity of Thiazole Derivatives : Thiazole carboxamide derivatives have shown promising fungicide activity, underlining their potential in agricultural applications (Andreani et al., 1995).
Propriétés
IUPAC Name |
thiane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOTRQEQCOECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
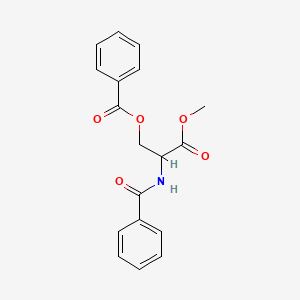
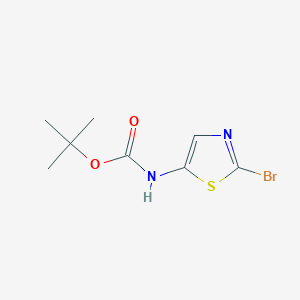
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
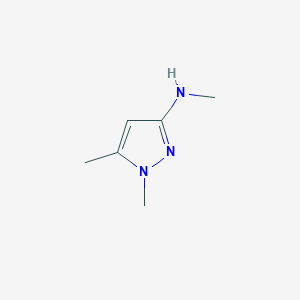
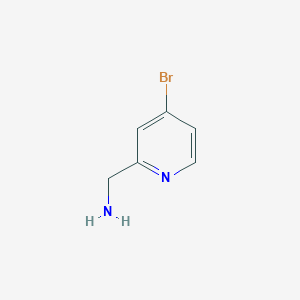
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
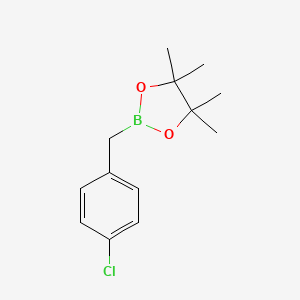
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
